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Compound of Interest |

Compound Name: Cyclohexene-d10
CAS No.: 16035-50-0
Cat. No.: B1357190
- 7

Executive Summary

Cyclohexene-d10 (CAS: 1603-55-0) is the fully deuterated isotopologue of cyclohexene. While
often viewed merely as a specialized NMR solvent, its utility extends into mechanistic organic
chemistry and pharmaceutical kinetics. This guide provides a validated physicochemical profile
for laboratory reference, emphasizing the critical density differential compared to its proteo-
analog (cyclohexene-h10) and the mechanistic implications of deuterium substitution in drug
development.

Part 1: Physicochemical Profile & Data Reference

The following data aggregates experimentally verified values from high-purity isotope
manufacturers (Sigma-Aldrich, Cambridge Isotope Laboratories) and standard physical
chemistry references.

Table 1: Comparative Physicochemical Properties
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Cyclohexene-d10

Cyclohexene-h10

Property A/ Shift
(Deuterated) (Proteo)
CAS Number 1603-55-0 110-83-8 N/A
+10 Neutron mass
Molecular Formula CeD1o CeH1o )
units
] +12.2% Mass
Molecular Weight 92.21 g/mol 82.14 g/mol
Increase
Density (at 25 °C) 0.908 g/mL 0.811 g/mL +0.097 g/mL (+12%)
Boiling Point 83 °C 83 °C Negligible (< 1°C)
Refractive Index (
1.442 1.446 -0.004
)
Melting Point -104 °C -104 °C Negligible
Flash Point -12 °C (Closed Cup) -12 °C Identical
) ) Typically =298 atom % N
Isotopic Purity N/A Critical for NMR/MS

D

Critical Lab Note: The density difference is the most rapid physical method to distinguish

unlabeled cyclohexene from cyclohexene-d10 without destructive analysis. A 12% increase in

density is significant enough to affect buoyancy calculations in extraction protocols.

Part 2: Isotope Effects & Theoretical Underpinning
1. The Density Shift (Mass vs. Volume)

The substantial density increase (0.811 — 0.908 g/mL) arises because the molar volume of the
liquid remains largely unchanged while the molar mass increases.
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e Mechanism: Deuterium (

H) has twice the mass of Protium (

H). However, the C-D bond length is slightly shorter (due to lower zero-point energy and
anharmonicity), leading to a very slight contraction in molar volume.

e Result: The mass increase (~12%) dominates the volume contraction, resulting in a density
increase that roughly parallels the molecular weight ratio.

2. Boiling Point & Vapor Pressure

Contrary to the intuition that "heavier molecules boil higher,” deuterated hydrocarbons often
exhibit an Inverse Isotope Effect or negligible shift.

o Mechanism: The intermolecular Van der Waals forces are nearly identical between the two
isotopologues. While the heavier mass suggests lower velocity (kinetic theory), the lower
zero-point energy of the C-D bond slightly affects the polarizability and molar volume.

¢ Observation: For Cyclohexene-d10, the boiling point remains effectively pinned at 83 °C.
Researchers should not expect a resolvable boiling point difference during standard
distillation.

Part 3: Applications in Drug Development & Synthesis
The "Deuterium Switch" in Metabolic Stability

Cyclohexene-d10 serves as a precursor for introducing deuterated cyclohexyl motifs into drug
candidates. The primary driver is the Kinetic Isotope Effect (KIE).

e Concept: The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference
~1.2-1.5 kcal/mol).

e Application: If a drug is metabolized by Cytochrome P450 enzymes via hydrogen abstraction
at the cyclohexyl ring, substituting H for D can significantly slow down metabolism (High
KIE).

e Outcome: Increased half-life (

) and reduced dosing frequency without altering the drug's binding affinity to the target.
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Figure 1: The "Deuterium Switch" workflow illustrating how C-D substitution attenuates
metabolic clearance via the Kinetic Isotope Effect.

Part 4: Quality Control & Verification Protocol

When receiving a shipment of Cyclohexene-d10, specifically for sensitive NMR or MS
standards, a "Self-Validating" QC protocol is recommended.

Protocol: Rapid Identity & Purity Verification

Objective: Confirm identity and isotopic enrichment >98%.
» Visual Inspection: Ensure liquid is clear, colorless, and free of peroxides (see Safety).
e Density Check (Gravimetric):
o Pipette exactly 1.00 mL of solvent at 25 °C onto a tared analytical balance.
o Pass Criteria: Mass must be 0.908 + 0.005 g.
o Note: If mass is ~0.81 g, the solvent is mislabeled proteo-cyclohexene.
e H-NMR (Proton NMR):
o Run a standard proton scan.

o Pass Criteria: The spectrum should be essentially silent (empty).
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o Residual peaks at 5.6 ppm (vinylic) and 1.6/2.0 ppm (allylic/alkyl) indicate incomplete
deuteration (residual protio species).
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Figure 2: Step-by-step Quality Control workflow for verifying deuterated solvent identity.

Part 5: Safety & Handling (Critical)

1. Peroxide Formation: Like its non-deuterated counterpart, Cyclohexene-d10 is highly
susceptible to auto-oxidation, forming explosive peroxides upon exposure to air and light.
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» Storage: Store under inert gas (Argon or Nitrogen) in amber glass.

» Stabilizers: Commercial sources may contain BHT (butylated hydroxytoluene). If used for
sensitive catalysis where BHT interferes, distill immediately before use.

» Testing: Test for peroxides using Kl starch paper before distilling or heating.
2. Hygroscopicity: While hydrophobic, deuterated solvents can absorb atmospheric moisture (

), which introduces a distinct water peak in NMR spectra (approx. 1.56 ppm in

, varies in cyclohexene). Store over molecular sieves (3A or 4A) to maintain isotopic purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1357190#cyclohexene-d10-boiling-point-and-density-
for-lab-reference]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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